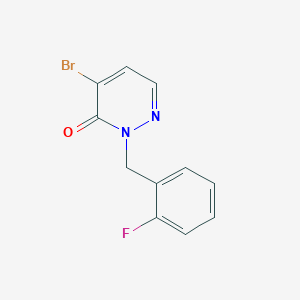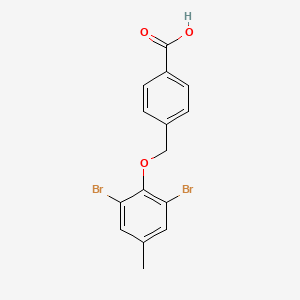
4-(2,6-Dibromo-4-methyl-phenoxymethyl)-benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of brominated benzoic acid derivatives typically involves multi-step reactions starting from simpler aromatic compounds. For instance, the synthesis of 2,4,6-Tribromo-3-hydroxybenzoic acid involves a three-step reaction sequence starting from amino benzoic acid, which includes bromination, diazo formation, and hydrolysis . Similarly, the synthesis of other related compounds, such as those mentioned in the second paper, involves a series of reactions including methylation, acylation, haloform reaction, demethylation, alkylation, condensation, and reduction . These methods could potentially be adapted for the synthesis of 4-(2,6-Dibromo-4-methyl-phenoxymethyl)-benzoic acid by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of brominated benzoic acid derivatives is characterized using various spectroscopic techniques such as infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). These techniques provide information about the functional groups, molecular geometry, and electronic environment within the molecule . For example, the crystal structure of a related compound, (4-benzoyl-2-methyl-phenoxy)-acetic acid ethyl ester, was determined using X-ray diffraction, revealing the dihedral angle between the benzoyl ring and the methyl-substituted phenyl ring . Such structural analyses are crucial for understanding the reactivity and potential applications of the compound.
Chemical Reactions Analysis
The chemical reactivity of brominated benzoic acid derivatives is influenced by the presence of bromine atoms and other substituents on the aromatic ring. These substituents can activate or deactivate the ring towards further chemical reactions, such as electrophilic aromatic substitution or nucleophilic addition. The papers describe the behavior of these compounds in various conditions, including their acid-base dissociation and azo-hydrazone tautomerism in solution . Understanding these reactions is essential for further functionalization of the compound or for its use in more complex chemical syntheses.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzoic acid derivatives are determined by their molecular structure. The presence of bromine atoms increases the molecular weight and can affect the melting and boiling points of the compound. The electronic effects of the substituents also influence the acidity of the carboxylic acid group, which is an important factor in the compound's solubility and reactivity. The papers do not provide specific data on the physical properties of 4-(2,6-Dibromo-4-methyl-phenoxymethyl)-benzoic acid, but the methods used for characterizing related compounds can be applied to determine these properties .
Aplicaciones Científicas De Investigación
Synthesis and Liquid Crystal Intermediates
4-(2,6-Dibromo-4-methyl-phenoxymethyl)-benzoic acid, while not directly studied, is chemically related to various benzoic acid derivatives that are intermediates in the synthesis of ferroelectric and antiferroelectric liquid crystals. These liquid crystal intermediates are synthesized through various chemical reactions and characterized using methods like IR, 1H NMR, and MS, indicating their potential application in the field of material science and liquid crystal technology (Dou Qing, 2000).
Plant Growth Regulation
Studies on phenoxyacetic and benzoic acids, which share a structural similarity to the subject compound, have shown that specific substitutions on the benzoic acid ring can significantly impact plant growth-regulating activities. This suggests potential agricultural applications for derivatives of benzoic acid, possibly including 4-(2,6-Dibromo-4-methyl-phenoxymethyl)-benzoic acid, in modulating plant growth (Mary B. Pybus, M. S. Smith, R. L. Wain, & F. Wightman, 1959).
Antimicrobial Activity
Research on related benzoic acid derivatives, such as 2-(4-ethyl-phenoxymethyl) benzoic acid thioureides, indicates that these compounds can exhibit specific antimicrobial activities against a range of bacterial and fungal strains. This highlights the potential of 4-(2,6-Dibromo-4-methyl-phenoxymethyl)-benzoic acid and its derivatives in the development of new antimicrobial agents (O. Drăcea, C. Babeş, Carmen Limban, et al., 2010).
Interaction Analysis and Structural Relationships
Studies on benzoic acids with various substitutions, including those structurally similar to the subject compound, have revealed the significance of secondary interactions and structure-activity relationships. This type of research is crucial in understanding the bioactivity predictions for potential pharmaceutical applications (J. Dinesh, 2013).
Propiedades
IUPAC Name |
4-[(2,6-dibromo-4-methylphenoxy)methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Br2O3/c1-9-6-12(16)14(13(17)7-9)20-8-10-2-4-11(5-3-10)15(18)19/h2-7H,8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDOOBWSBFFWDRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OCC2=CC=C(C=C2)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Br2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,6-Dibromo-4-methyl-phenoxymethyl)-benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B3016028.png)

![2-bromo-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide](/img/structure/B3016033.png)
![N-Tert-butyl-4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxamide](/img/structure/B3016034.png)
![2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B3016035.png)


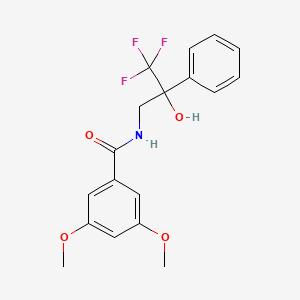
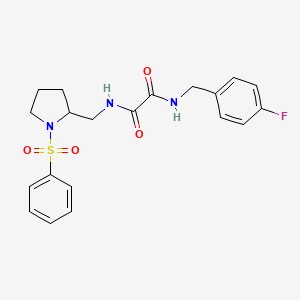
![2-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine](/img/structure/B3016042.png)
![Ethyl 2-[[2-[2-(3-fluorophenyl)acetyl]oxyacetyl]amino]benzoate](/img/structure/B3016044.png)
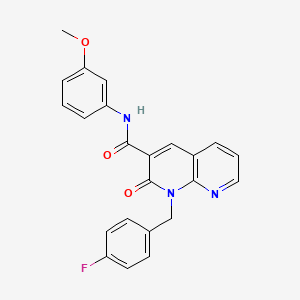
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)propanamide](/img/structure/B3016048.png)
